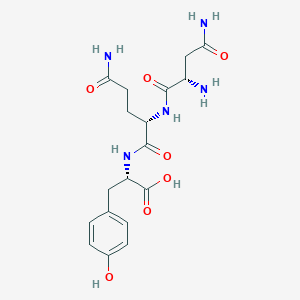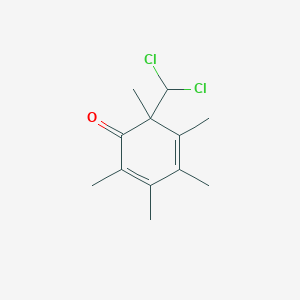
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a dichloromethyl group and multiple methyl groups attached to a cyclohexadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of a pentamethylcyclohexadienone derivative with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve efficient and cost-effective production. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the scalability and safety of the production process .
化学反应分析
Types of Reactions
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other alkyl groups.
Substitution: Halogen substitution reactions can replace the dichloromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The dichloromethyl group can participate in electrophilic reactions, while the cyclohexadienone ring can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
6-Chloro-3-(dichloromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: A compound with a similar dichloromethyl group but different overall structure and applications
Uniqueness
6-(Dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one is unique due to its combination of a dichloromethyl group and a highly substituted cyclohexadienone ring.
属性
CAS 编号 |
488797-80-4 |
|---|---|
分子式 |
C12H16Cl2O |
分子量 |
247.16 g/mol |
IUPAC 名称 |
6-(dichloromethyl)-2,3,4,5,6-pentamethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C12H16Cl2O/c1-6-7(2)9(4)12(5,11(13)14)10(15)8(6)3/h11H,1-5H3 |
InChI 键 |
ZGCMWVIGMVPXMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(C(=C1C)C)(C)C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


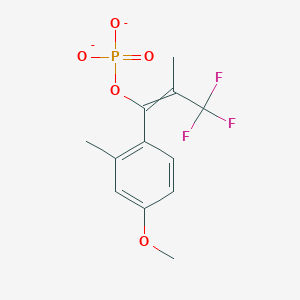

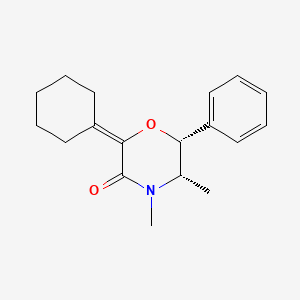
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
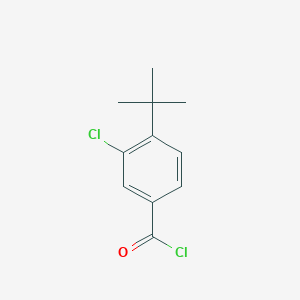
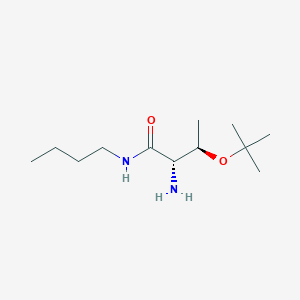

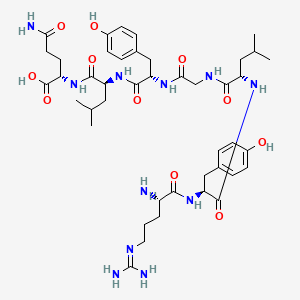
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
